

# Spectroscopic Profile of (2-Quinolyl)methylamine Hydrochloride: A Technical Guide

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## Compound of Interest

**Compound Name:** (2-Quinolyl)methylamine hydrochloride

**Cat. No.:** B1320066

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This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of **(2-Quinolyl)methylamine hydrochloride**. Due to the limited availability of public domain experimental spectra for this specific compound, this guide presents a detailed analysis based on established principles of spectroscopy and data from analogous structures. The information herein is intended to serve as a reference for the characterization and analysis of this and structurally related quinoline derivatives.

## Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **(2-Quinolyl)methylamine hydrochloride**. These predictions are derived from the chemical structure and comparison with data for similar quinoline compounds.

## Predicted $^1\text{H}$ NMR Data

Solvent: DMSO-d<sub>6</sub> Reference: Tetramethylsilane (TMS)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Number of Protons	Assignment
~8.4	d	1H	H-4
~8.0	d	1H	H-8
~7.8	t	1H	H-6
~7.6	t	1H	H-7
~7.5	d	1H	H-5
~7.3	d	1H	H-3
~4.5	s	2H	-CH <sub>2</sub> -
~9.0 (broad)	s	3H	-NH <sub>3</sub> <sup>+</sup>

## Predicted <sup>13</sup>C NMR Data

Solvent: DMSO-d<sub>6</sub> Reference: Tetramethylsilane (TMS)

Chemical Shift ( $\delta$ , ppm)	Carbon Assignment
~158	C-2
~147	C-9 (quaternary)
~137	C-4
~130	C-6
~129	C-8
~128	C-10 (quaternary)
~127	C-5
~127	C-7
~122	C-3
~45	-CH <sub>2</sub> -

## Predicted IR Spectroscopy Data

Sample Preparation: KBr Pellet

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-2800	Strong, broad	N-H stretching (ammonium salt)
3100-3000	Medium	Aromatic C-H stretching
~2900	Weak	Aliphatic C-H stretching
1620-1580	Medium-Strong	C=N and C=C stretching (quinoline ring)
1500-1400	Medium	Aromatic C=C stretching
~830, ~750	Strong	C-H out-of-plane bending (aromatic)

## Predicted Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

m/z Ratio	Relative Intensity	Proposed Fragment
158	High	[M-HCl] <sup>+</sup> , Molecular ion of the free base
157	Moderate	[M-HCl-H] <sup>+</sup>
130	High	[M-HCl-CH <sub>2</sub> NH] <sup>+</sup> or [C <sub>9</sub> H <sub>6</sub> N] <sup>+</sup>
129	Moderate	[C <sub>9</sub> H <sub>7</sub> N] <sup>+</sup> (Quinoline)
102	Medium	[C <sub>8</sub> H <sub>6</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

# Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Weigh approximately 5-10 mg of **(2-Quinolyl)methylamine hydrochloride**.
  - Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>) in a clean, dry vial.
  - Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
  - Cap the NMR tube securely.
- Instrument Parameters (<sup>1</sup>H NMR):
  - Spectrometer: 400 MHz or higher field instrument.
  - Pulse Sequence: Standard single-pulse sequence.
  - Acquisition Time: 2-4 seconds.
  - Relaxation Delay: 1-5 seconds.
  - Number of Scans: 16 or more for good signal-to-noise.
  - Temperature: 298 K.
- Instrument Parameters (<sup>13</sup>C NMR):
  - Spectrometer: 100 MHz or higher.
  - Pulse Sequence: Proton-decoupled pulse sequence.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2-5 seconds.
  - Number of Scans: 1024 or more, depending on sample concentration.

- Temperature: 298 K.

## Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
  - Grind 1-2 mg of **(2-Quinolyl)methylamine hydrochloride** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
  - Ensure a homogenous mixture is obtained.
  - Transfer the mixture to a pellet die.
  - Press the mixture under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.[1][2][3][4][5]
- Instrument Parameters:
  - Spectrometer: FTIR spectrometer.
  - Scan Range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32.
  - Background: A background spectrum of a pure KBr pellet should be collected.

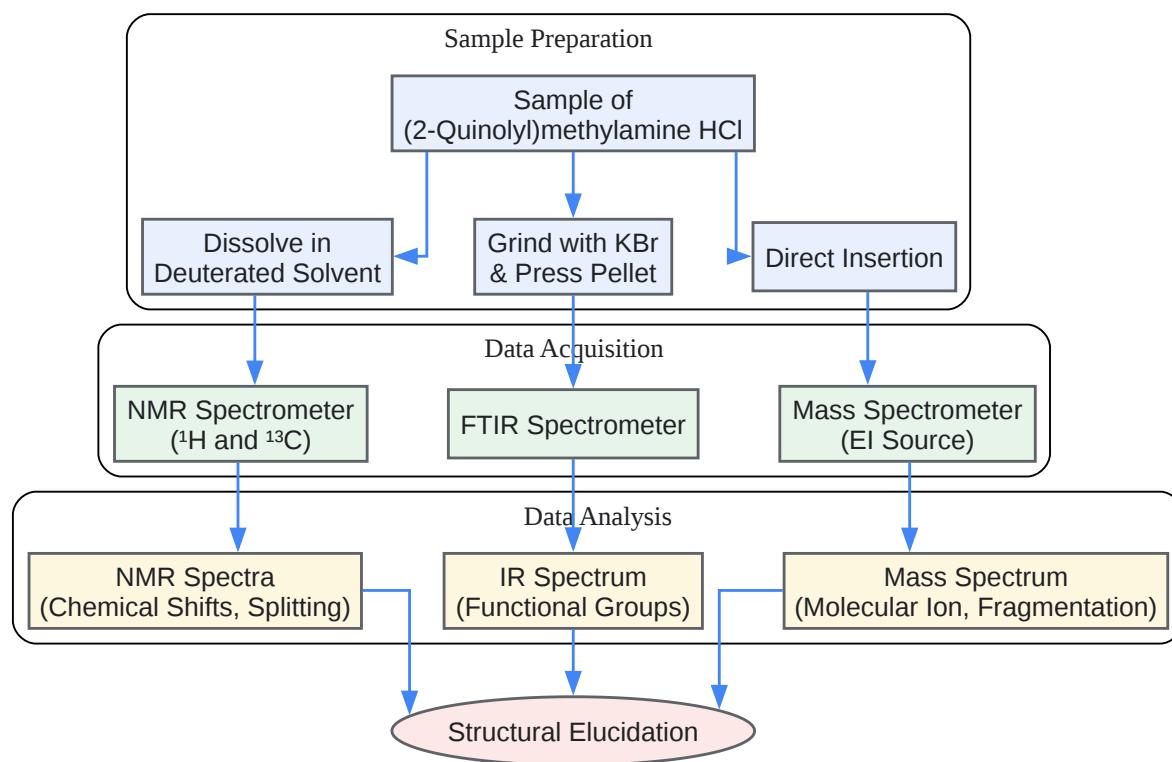
## Mass Spectrometry (MS)

- Sample Introduction:
  - Introduce a small amount of the solid sample via a direct insertion probe or, if sufficiently volatile and thermally stable, via gas chromatography.
- Instrument Parameters (Electron Ionization - EI):
  - Ionization Source: Electron Ionization (EI).[6][7][8]

- Electron Energy: 70 eV.[6][8]
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 40-400.
- Source Temperature: 200-250 °C.

## Visualizations

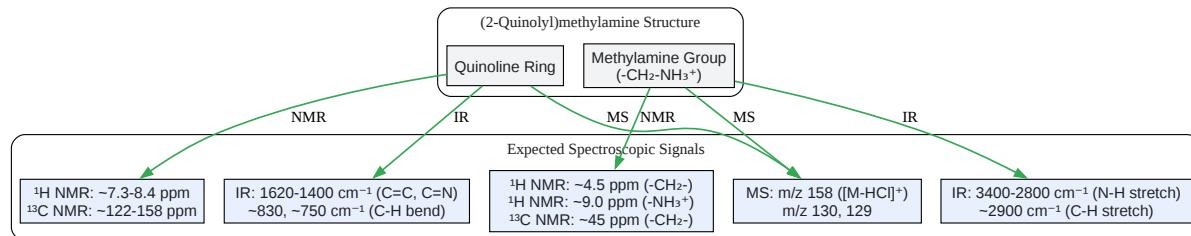
### Workflow for Spectroscopic Analysis



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*General workflow for the spectroscopic analysis of an organic salt.*

# Structural Features and Corresponding Spectroscopic Signals



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*Correlation of structural components to expected spectroscopic signals.*

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